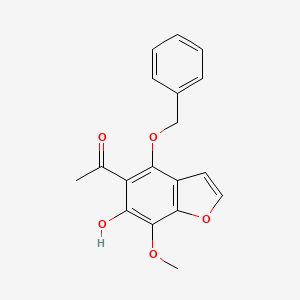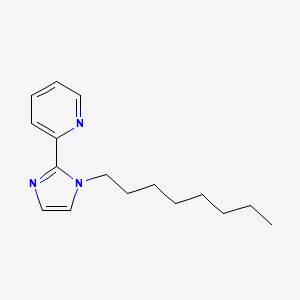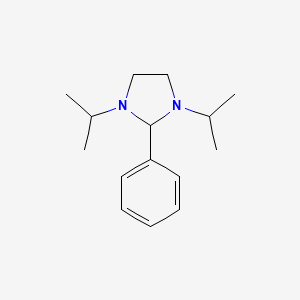
2-Phenyl-1,3-di(propan-2-yl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-di(propan-2-yl)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with phenyl and isopropyl groups. This compound is part of the broader class of imidazolidines, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3-di(propan-2-yl)imidazolidine can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. This method typically involves the use of substituted diamines and aldehydes under controlled conditions to form the imidazolidine ring . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification steps, such as crystallization or distillation, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3-di(propan-2-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substitution patterns.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidines, imidazolidinones, and other derivatives with altered functional groups.
Applications De Recherche Scientifique
2-Phenyl-1,3-di(propan-2-yl)imidazolidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3-di(propan-2-yl)imidazolidine and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives may inhibit enzyme activity, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Imidazoline: Similar to imidazolidine but with a different ring structure, used in pharmaceuticals and organic synthesis.
Imidazolidinone: An oxidized form of imidazolidine, with applications in medicinal chemistry.
Uniqueness
2-Phenyl-1,3-di(propan-2-yl)imidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
112565-76-1 |
|---|---|
Formule moléculaire |
C15H24N2 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
2-phenyl-1,3-di(propan-2-yl)imidazolidine |
InChI |
InChI=1S/C15H24N2/c1-12(2)16-10-11-17(13(3)4)15(16)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 |
Clé InChI |
PMUMFUYABQWRRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(C1C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



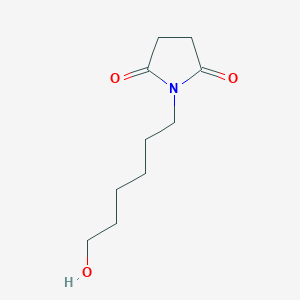

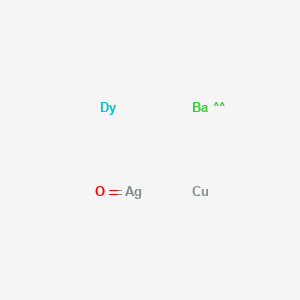
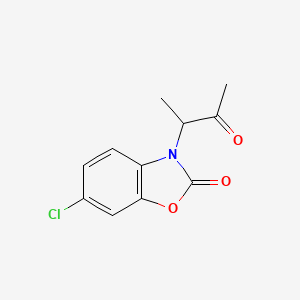
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
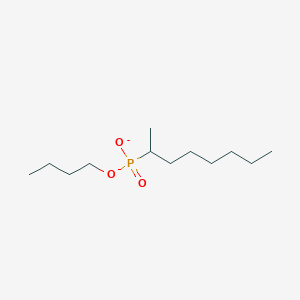
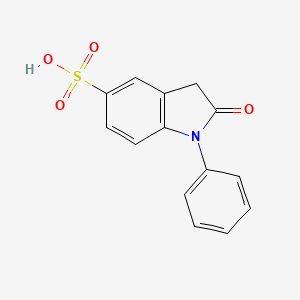
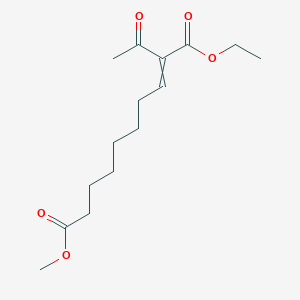
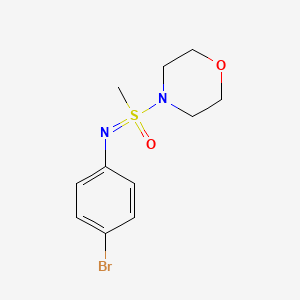
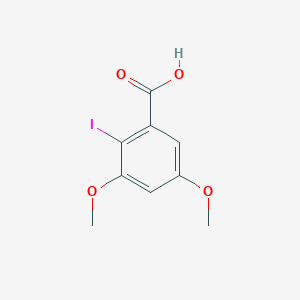
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
